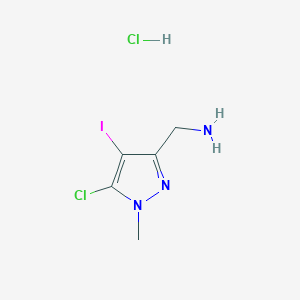

(5-Chloro-4-iodo-1-methylpyrazol-3-yl)methanamine;hydrochloride

Description

The molecule consists of a pyrazole ring substituted with a chlorine atom at position 5, an iodine atom at position 4, a methyl group at position 1, and a methanamine group at position 3, forming a hydrochloride salt. The hydrochloride salt enhances solubility and stability, a common feature in bioactive molecules for pharmaceutical applications .

Properties

IUPAC Name |

(5-chloro-4-iodo-1-methylpyrazol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClIN3.ClH/c1-10-5(6)4(7)3(2-8)9-10;/h2,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSFUFNLJHEGND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)CN)I)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-4-iodo-1-methylpyrazol-3-yl)methanamine;hydrochloride typically involves multiple steps:

Halogenation: The introduction of chlorine and iodine atoms into the pyrazole ring. This can be achieved through electrophilic halogenation reactions using reagents such as N-chlorosuccinimide (NCS) and iodine monochloride (ICl).

Methylation: The methylation of the pyrazole ring is often carried out using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), which can reduce the halogenated positions or the pyrazole ring itself.

Substitution: The halogen atoms (chlorine and iodine) in the compound make it susceptible to nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) for azide substitution or thiourea for thiolation.

Common Reagents and Conditions

Oxidation: H2O2, KMnO4, under acidic or basic conditions.

Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like tetrahydrofuran (THF).

Substitution: NaN3, thiourea, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Oxidized pyrazole derivatives.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole derivatives with azide or thiol groups.

Scientific Research Applications

Chemistry

In chemistry, (5-Chloro-4-iodo-1-methylpyrazol-3-yl)methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its halogenated positions allow for further functionalization, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of halogenated pyrazoles on biological systems. It may serve as a probe to investigate enzyme interactions, receptor binding, and cellular uptake mechanisms.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. They may exhibit antimicrobial, antiviral, or anticancer properties, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications. Its unique chemical properties make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (5-Chloro-4-iodo-1-methylpyrazol-3-yl)methanamine;hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The halogen atoms can enhance binding affinity through halogen bonding, while the amine group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole-Based Derivatives

Pyrazole derivatives with halogen and aryl substitutions are well-documented in medicinal and agrochemical research. Below is a comparison with key analogs from the evidence:

Table 1: Comparison of Pyrazole Derivatives

Key Observations :

- Halogen Effects: The iodine atom in the target compound is bulkier and more polarizable than chlorine or cyano groups in analogs like 3a and 3b. This may increase steric hindrance and alter binding affinity in biological systems.

- Salt Formation : Unlike neutral carboxamide derivatives (e.g., 3a–3e), the hydrochloride salt in the target compound improves aqueous solubility, a critical factor for bioavailability .

Thiazole-Based Methanamine Derivatives

Thiazole-containing methanamine hydrochlorides from provide insights into heterocyclic variations:

Table 2: Thiazole vs. Pyrazole Methanamine Hydrochlorides

Key Observations :

- Aromaticity and Reactivity : Thiazoles (sulfur-containing) exhibit distinct electronic properties compared to pyrazoles (nitrogen-rich). Thiazoles often show higher thermal stability, as seen in the elevated melting point (268°C vs. ~130–180°C for pyrazoles) .

- Substituent Impact : The iodine atom in the target compound may introduce unique reactivity (e.g., susceptibility to nucleophilic substitution) absent in thiazole analogs.

Other Methanamine Hydrochlorides

lists simpler pyrazole-based methanamine hydrochlorides, such as 1-[1-(4-methylphenyl)-1H-pyrazol-3-yl]methanamine hydrochloride . These compounds lack halogen diversity but share the pyrazole-methanamine backbone. For example:

- Molecular Weight : The 4-methylphenyl analog has a molecular weight of ~265 g/mol (estimated), compared to ~315 g/mol for the target compound (including iodine and HCl).

Biological Activity

(5-Chloro-4-iodo-1-methylpyrazol-3-yl)methanamine;hydrochloride is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure facilitates interactions with various biological targets, making it a subject of interest for research into its pharmacological properties.

The molecular formula of (5-Chloro-4-iodo-1-methylpyrazol-3-yl)methanamine;hydrochloride is C6H7ClI N3·HCl. The presence of halogen atoms (chlorine and iodine) in its structure is significant, as these elements can enhance the compound's reactivity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Pyrazole derivatives are known to exhibit a range of mechanisms, including:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, which can alter metabolic pathways.

- Receptor Modulation : It can also interact with receptors, potentially influencing signaling pathways related to cell growth and proliferation.

Biological Activity

Recent studies have indicated that pyrazole derivatives, including (5-Chloro-4-iodo-1-methylpyrazol-3-yl)methanamine;hydrochloride, exhibit several biological activities:

- Antiproliferative Effects : Research has shown that certain pyrazole compounds can inhibit the growth of cancer cell lines. For example, compounds similar to this one have demonstrated IC50 values in the micromolar range against various human tumor cell lines .

- Antimicrobial Activity : Some studies suggest that pyrazole derivatives possess antimicrobial properties, making them candidates for further investigation in treating infectious diseases .

- Anti-inflammatory Properties : There is emerging evidence that pyrazole compounds may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines .

Case Studies

Several case studies have highlighted the biological activity of pyrazole derivatives:

- Study on Cancer Cell Lines : A study evaluated the antiproliferative effects of a series of pyrazole derivatives on HCT116 human colon carcinoma cells. The results indicated that certain derivatives had significant growth inhibition, with GI50 values below 10 μM .

- Enzyme Inhibition Studies : Another investigation focused on the inhibition of Aurora kinases by pyrazole derivatives. The study found that specific substitutions on the pyrazole ring could enhance selectivity and potency against Aurora-A and Aurora-B kinases, which are crucial in cancer progression .

Data Tables

| Compound Name | Molecular Formula | IC50 (μM) | Biological Activity |

|---|---|---|---|

| (5-Chloro-4-iodo-1-methylpyrazol-3-yl)methanamine;hydrochloride | C6H7ClIN3·HCl | TBD | Antiproliferative |

| Similar Pyrazole Derivative A | C5H7ClN3 | 2.30 | Anticancer |

| Similar Pyrazole Derivative B | C5H8N4O2 | 0.162 | Enzyme Inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.